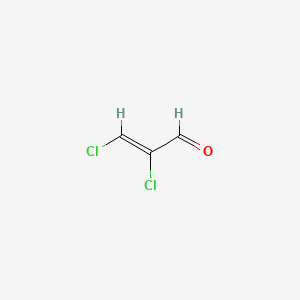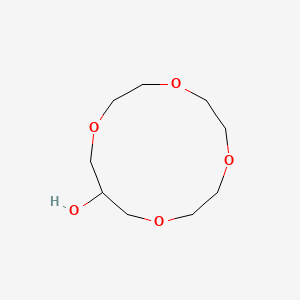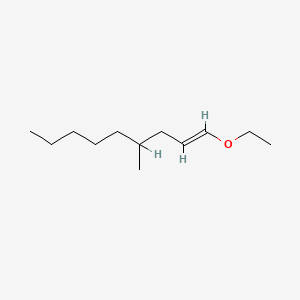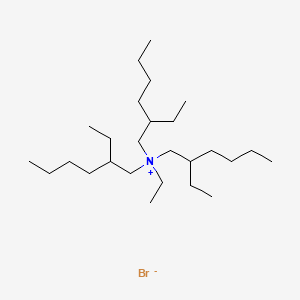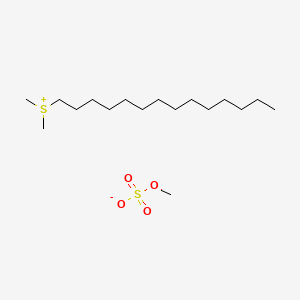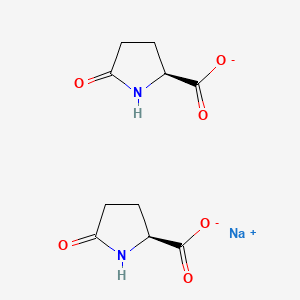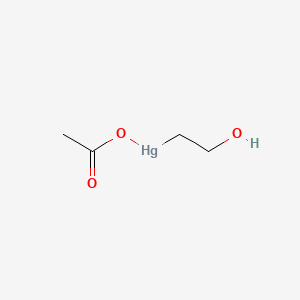
Mercury, (acetato-O)(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, (acetato-O)(2-hydroxyethyl)- is a chemical compound that features mercury coordinated with an acetate group and a 2-hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mercury, (acetato-O)(2-hydroxyethyl)- typically involves the reaction of mercury salts with acetic acid and 2-hydroxyethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using mercury acetate and 2-hydroxyethanol under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Types of Reactions:
Oxidation: Mercury, (acetato-O)(2-hydroxyethyl)- can undergo oxidation reactions, where the mercury center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions may occur, where the acetate or 2-hydroxyethyl groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and other hydride donors are frequently used.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) compounds, while reduction may produce elemental mercury or mercury(I) compounds.
Applications De Recherche Scientifique
Mercury, (acetato-O)(2-hydroxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which Mercury, (acetato-O)(2-hydroxyethyl)- exerts its effects involves the coordination of the mercury center with target molecules. This coordination can disrupt normal biological processes, leading to various effects. The molecular targets include enzymes and other proteins, and the pathways involved often relate to oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
Mercury(II) acetate: Similar in structure but lacks the 2-hydroxyethyl group.
Mercury(II) chloride: Another mercury compound with different ligands.
Methylmercury: An organic mercury compound with distinct biological effects.
Uniqueness: Mercury, (acetato-O)(2-hydroxyethyl)- is unique due to the presence of both acetate and 2-hydroxyethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other mercury compounds and useful in specialized applications.
Propriétés
Numéro CAS |
4665-55-8 |
|---|---|
Formule moléculaire |
C4H8HgO3 |
Poids moléculaire |
304.70 g/mol |
Nom IUPAC |
acetyloxy(2-hydroxyethyl)mercury |
InChI |
InChI=1S/C2H4O2.C2H5O.Hg/c1-2(3)4;1-2-3;/h1H3,(H,3,4);3H,1-2H2;/q;;+1/p-1 |
Clé InChI |
HAUCHNGBIDEBOQ-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)O[Hg]CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


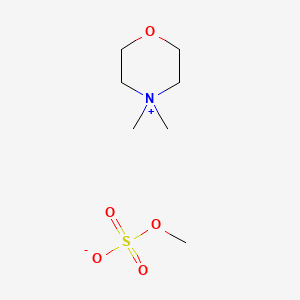

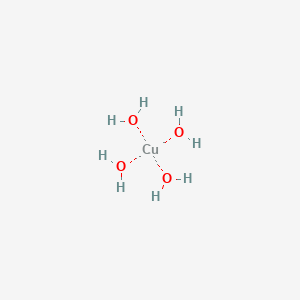
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)
